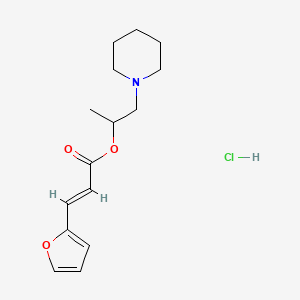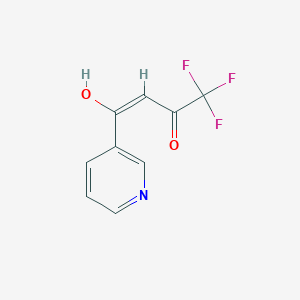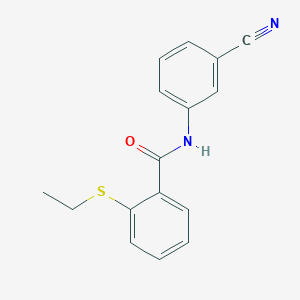
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride is a chemical compound that is widely used in scientific research due to its unique properties. It is a white to off-white crystalline powder that is soluble in water and organic solvents. This compound is also known as Fura-2-AM, which is a fluorescent dye that is used to measure intracellular calcium levels in living cells.
Mechanism of Action
The mechanism of action of 1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride involves the binding of the compound to intracellular calcium ions. This binding causes a change in the fluorescence of the compound, which can be measured using a fluorescence microscope.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It is known to increase intracellular calcium levels in living cells, which can lead to various physiological effects. This compound is also known to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to measure intracellular calcium levels in living cells. This compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using this compound, such as its potential toxicity and the need for specialized equipment to measure fluorescence.
Future Directions
There are several future directions for research involving 1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride. One area of research is the development of new fluorescent dyes that can be used to measure intracellular calcium levels in living cells. Another area of research is the investigation of the potential therapeutic applications of this compound, such as its use as an antioxidant or as a drug delivery system. Additionally, there is a need for further research into the potential toxicity of this compound and its effects on living organisms.
Synthesis Methods
The synthesis of 1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride is a complex process that involves several steps. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with 1-methylpiperidine to form 1-methyl-2-(1-piperidinyl)ethyl 2-furoate. The final step involves the reaction of 1-methyl-2-(1-piperidinyl)ethyl 2-furoate with hydrochloric acid to form this compound.
Scientific Research Applications
1-methyl-2-(1-piperidinyl)ethyl 3-(2-furyl)acrylate hydrochloride is widely used in scientific research due to its unique properties. It is used as a fluorescent dye to measure intracellular calcium levels in living cells. This compound is also used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.
properties
IUPAC Name |
1-piperidin-1-ylpropan-2-yl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-13(12-16-9-3-2-4-10-16)19-15(17)8-7-14-6-5-11-18-14;/h5-8,11,13H,2-4,9-10,12H2,1H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHDOMHXTRXFHW-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C=CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCCCC1)OC(=O)/C=C/C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5299216.png)
![1-(3-fluorobenzyl)-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5299217.png)

![1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane](/img/structure/B5299233.png)
![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5299253.png)
![4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)benzenesulfonamide](/img/structure/B5299255.png)

![6-(phenoxymethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5299277.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)
![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)